7-CHLORO-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
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Overview
Description
7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester is an organic compound belonging to the quinolone family This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester typically involves the acylation of anthranilic acid derivatives. One common method includes the reaction of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with methyl malonyl chloride in the presence of triethylamine . Another approach involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide as reagents .
Industrial Production Methods
Industrial production of this compound can be achieved by reacting 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with chloroacetic anhydride under inert atmosphere conditions. Common solvents for this reaction include dichloromethane or dichloroethane . The reaction is typically carried out at controlled temperatures with the addition of catalysts such as boron trifluoride or dioxane-based boron esters .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential antimicrobial agent . Additionally, the compound’s ability to interact with DNA and RNA can interfere with the replication and transcription processes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-hydroxy-quinoline-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Hydroxy-2-quinolones: Share the quinoline core structure but differ in the substitution pattern and functional groups.
Indole derivatives: Although structurally different, they share similar biological activities and applications.
Uniqueness
7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and hydroxy groups, along with the ester functionality, allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
167758-07-8 |
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Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.694 |
Synonyms |
7-CHLORO-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
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